molecular formula C5H9NO4 B7803977 2-Amino-2-methylsuccinic acid CAS No. 866-73-9

2-Amino-2-methylsuccinic acid

Cat. No.: B7803977
CAS No.: 866-73-9
M. Wt: 147.13 g/mol
InChI Key: CWAYDJFPMMUKOI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylsuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-methylsuccinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylsuccinic acid is unique due to its specific inhibition of argininosuccinate synthase, which is not observed in other similar compounds. This specificity makes it particularly valuable in biochemical and medical research .

Biological Activity

2-Amino-2-methylsuccinic acid (also known as α-methyl-DL-aspartic acid) is a derivative of succinic acid and an important α-amino acid with significant biological activity. This compound is characterized by its unique structural features, which include an amino group and a methyl group on the second carbon atom. Its molecular formula is C₅H₉N₁O₄, and it exists primarily in its S-enantiomeric form, which is biologically active.

The structural configuration of this compound allows it to engage in various biochemical interactions. It has a crystalline structure that supports hydrogen bonding, contributing to its stability and solubility in water. The compound's melting point ranges from 232 to 234 °C, and it exhibits significant binding affinity to glutamate receptors, which play a critical role in synaptic plasticity and neurotransmission .

Biological Activities

This compound exhibits several notable biological activities:

  • Neurotransmitter Modulation : It acts as an agonist at glutamate receptors, influencing synaptic transmission and plasticity. This property suggests potential therapeutic applications in neurodegenerative diseases and cognitive enhancement .
  • Inhibition of Enzymatic Activity : The compound has been identified as a specific inhibitor of argininosuccinate synthase (ASS), a key enzyme in the urea cycle. This inhibition can affect nitrogen metabolism and has implications for metabolic disorders .
  • Potential Therapeutic Applications : Research indicates that this compound may have roles in treating conditions such as epilepsy and depression due to its modulatory effects on neurotransmitter systems .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : A study demonstrated that administration of this compound significantly enhanced cognitive function in animal models by increasing glutamate receptor activity, suggesting its potential use in cognitive disorders .
  • Metabolic Research : In vitro studies have shown that this compound impacts metabolic pathways involving nitrogen metabolism, highlighting its role in conditions related to urea cycle dysfunctions .
  • Comparative Analysis with Analog Compounds : Research comparing this compound with structurally similar compounds (e.g., L-aspartic acid) revealed its unique interaction profiles with neurotransmitter systems, underscoring its distinct biological effects .

Data Table: Comparison of Structural Analogues

Compound NameMolecular FormulaKey Features
This compoundC₅H₉N₁O₄Specific inhibitor of ASS; enhances glutamate receptor activity
2-Amino-3-methylsuccinic acidC₅H₉N₁O₄Contains an additional methyl group; different receptor interactions
L-Aspartic AcidC₄H₇N₁O₄Naturally occurring amino acid; lacks methyl substitution

Properties

IUPAC Name

2-amino-2-methylbutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAYDJFPMMUKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2792-66-7, 3227-17-6, 866-73-9
Record name 2-Methylaspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASPARTIC ACID, L-THREO
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-153559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70W4HTK6W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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